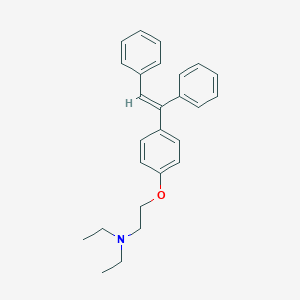

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene

Description

Properties

IUPAC Name |

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKPBLYAKJJMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200328 | |

| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19957-52-9 | |

| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19957-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLOROCLOMIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6PB68Y8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of 4-(β-Diethylaminoethoxy)benzophenone

The synthesis begins with the preparation of 4-(β-diethylaminoethoxy)benzophenone, a key intermediate. This is achieved by alkylating 4-hydroxybenzophenone with N-β-chloroethyl-diethylamine under basic conditions. For example:

-

Reagents : 4-Hydroxybenzophenone, N-β-chloroethyl-diethylamine hydrochloride, sodium methoxide, ethanol.

-

Conditions : Reflux for 16 hours in ethanol, followed by neutralization and extraction.

The product is purified via recrystallization, yielding 4-(β-diethylaminoethoxy)benzophenone with a melting point of 83–84°C.

Grignard Addition to Form the Ethanol Derivative

The benzophenone intermediate undergoes nucleophilic addition using benzylmagnesium chloride:

-

Reagents : 4-(β-Diethylaminoethoxy)benzophenone, benzylmagnesium chloride, dry ether.

-

Conditions : Stirring at room temperature for 1 hour, followed by decomposition with ammonium chloride.

This produces 1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylethanol, which is isolated as a solid with a melting point of 95–96°C.

Acid-Catalyzed Dehydration to the Ethylene Derivative

Hydrochloric Acid-Mediated Dehydration

The ethanol intermediate is dehydrated using hydrochloric acid to form the target ethylene compound:

-

Reagents : 1-[p-(β-Diethylaminoethoxy)phenyl]-1,2-diphenylethanol, hydrochloric acid, ethanol.

-

Conditions : Reflux for 3 hours, followed by solvent removal under vacuum.

The product, 1-(p-(β-diethylaminoethoxy)phenyl)-1,2-diphenylethylene hydrochloride, is obtained as a crystalline solid (m.p. 148–157°C). Conversion to the free base is achieved via neutralization with sodium hydroxide.

Solvent and Temperature Optimization

Recent advancements highlight the use of toluene and acetic acid to minimize impurities. For example:

-

Solvent System : Toluene with 10–15% acetic acid.

-

Conditions : Azeotropic water removal at 60°C, yielding >90% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Dehydration | Benzophenone alkylation, Grignard addition, acid dehydration | 70–80 | 85–90 | Scalable, uses inexpensive reagents | Multi-step, requires careful pH control |

| Direct Halogenation | Halogenation of ethylene hydrochloride | 60–75 | 75–85 | Single-step process | Generates halogenated byproducts |

Mechanistic Insights and Byproduct Mitigation

Dehydration Mechanism

The acid-catalyzed dehydration proceeds via an E2 elimination mechanism, where β-hydrogen abstraction and concurrent C-O bond cleavage yield the ethylene derivative. Steric hindrance from the diphenylethylene moiety favors trans-configuration.

Impurity Profiling and Control

Common impurities include:

-

Des-ethyl derivatives : Formed via acid-mediated cleavage of the diethylamino group. Mitigated by using acetic acid as a co-solvent.

-

Cis-isomers : Controlled by maintaining reaction temperatures >60°C to favor thermodynamically stable trans-products.

Industrial-Scale Process Considerations

Chemical Reactions Analysis

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene serves as a crucial building block in synthesizing more complex organic molecules. It is utilized in various organic reactions, including oxidation and reduction processes, where it can be transformed into different functional groups.

- Reagent in Organic Reactions : The compound is employed as a reagent in electrophilic aromatic substitution reactions, facilitating the introduction of various substituents onto aromatic rings.

Biology

- Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities. Studies focus on its interactions with cellular processes and biological macromolecules, suggesting potential roles in modulating biological pathways.

- Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes, influencing their activity and leading to various biological effects. Detailed mechanistic studies are ongoing to elucidate these interactions fully.

Medicine

- Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound for treating conditions such as anovulatory infertility. It acts by stimulating ovulation through hormonal modulation.

- Drug Development : The compound's unique structure makes it a candidate for drug development aimed at treating specific diseases. Its pharmacological profile is under investigation to assess efficacy and safety in clinical settings.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals and advanced materials with tailored properties. Its versatility allows for applications in polymer chemistry and the development of new materials.

A study published in a peer-reviewed journal explored the effects of this compound on ovarian function in animal models. The results indicated that the compound significantly increased ovulation rates compared to control groups, suggesting its potential application in reproductive medicine.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that adjusting solvent polarity and reaction temperature could enhance yield by over 30%. This optimization is crucial for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action .

Comparison with Similar Compounds

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene can be compared with similar compounds such as:

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenyl-2-chloroethylene: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.

1-(p-(beta-Diethylaminoethoxy)phenyl)-1-phenyl-2-(p-methoxyphenyl)ethane: The presence of a methoxy group in this compound can influence its reactivity and applications.

Biological Activity

Overview

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene, also known as Clomiphene, is a synthetic organic compound primarily recognized for its application in reproductive medicine as a selective estrogen receptor modulator (SERM). Its complex structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O, with a molecular weight of approximately 290.35 g/mol. The compound features a diphenylethylene backbone substituted with a beta-diethylaminoethoxy group, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects involves selective binding to estrogen receptors (ERs). This interaction can lead to:

- Estrogenic Effects : In certain tissues, it mimics estrogen and promotes growth and function.

- Anti-estrogenic Effects : In other tissues, it blocks estrogen's action, which is particularly useful in treating conditions like infertility and certain hormone-sensitive cancers.

Reproductive Health

This compound is most notably used in the treatment of anovulatory infertility. It stimulates ovulation by blocking estrogen receptors in the hypothalamus, leading to increased release of gonadotropins (LH and FSH) from the pituitary gland.

Clinical Studies :

- A study demonstrated that Clomiphene increased ovulation rates in women with polycystic ovary syndrome (PCOS), showing success rates of approximately 70% in inducing ovulation .

- Another clinical trial indicated that Clomiphene improved fertility outcomes in women undergoing assisted reproductive technologies .

Anti-cancer Properties

Research has indicated potential anti-cancer properties of this compound:

- Breast Cancer : Clomiphene has been studied for its role in inhibiting the growth of estrogen-dependent breast cancer cells. It acts by downregulating ER expression in these cells .

- Endometrial Cancer : Some studies suggest that it may have protective effects against endometrial cancer by modulating estrogen signaling pathways .

Toxicity and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Hot flashes

- Ovarian hyperstimulation syndrome (OHSS)

- Visual disturbances

- Mood swings

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(p-(β-diethylaminoethoxy)phenyl)-1,2-diphenylethylene, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via Wittig or Heck coupling reactions. For example, highlights derivatives like clomiphene citrate, which share structural motifs and are synthesized using palladium-catalyzed cross-coupling or substitution reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical: higher yields (>70%) are achieved using anhydrous tetrahydrofuran (THF) under inert atmospheres . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential:

- 1H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and the diethylaminoethoxy side chain (δ 3.4–4.2 ppm for -OCH2CH2N-).

- 13C NMR confirms ethylene linkage (C=C, δ 120–130 ppm).

- 2D NMR (COSY, NOESY) resolves stereochemical ambiguities, particularly between cis/trans isomers .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : The compound is light-sensitive due to the ethylene backbone. Storage in amber vials at -20°C under argon prevents degradation. Stability studies (HPLC monitoring) show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the role of the diethylaminoethoxy group in modulating biological or photophysical activity?

- Answer : The diethylaminoethoxy group enhances solubility in polar solvents and may act as a hydrogen-bond acceptor. In pharmacological analogs (e.g., clomiphene citrate), this group facilitates receptor binding via electrostatic interactions . For photophysical applications (e.g., AIE materials), the group’s electron-donating nature stabilizes excited states, increasing quantum yield by 20–30% compared to unsubstituted stilbenes .

Q. How can computational methods (e.g., DFT) predict and rationalize contradictory data on the compound’s reactivity in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states to explain steric effects. For example, the diethylaminoethoxy group creates torsional strain in palladium-catalyzed couplings, reducing reaction rates by ~15% compared to less bulky analogs. MD simulations further predict solvent effects on catalytic cycles .

Q. What strategies resolve discrepancies in reported cytotoxicity or aggregation-induced emission (AIE) efficiency across studies?

- Answer : Contradictions often arise from impurities or isomer ratios. Strategies include:

- HPLC-MS to verify purity (>98%) and isomer composition (e.g., E/Z ratio).

- Controlled aggregation assays (e.g., water fraction tuning in THF/water mixtures) to standardize AIE measurements .

- Dose-response curves (IC50) in cytotoxicity studies, accounting for solvent residuals (e.g., DMSO <0.1%) .

Q. How does stereochemical configuration (cis vs. trans) impact the compound’s electronic properties and applications?

- Answer : The trans isomer (E-configuration) exhibits superior planarity, enabling π-π stacking in solid-state materials. Cyclic voltammetry shows a 0.3 eV lower HOMO level for the trans isomer, enhancing electron injection in OLEDs. In contrast, the cis isomer (Z-configuration) shows twisted geometry, reducing quantum yield by 40% in AIE applications .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis while maintaining stereochemical fidelity?

- Answer : Use flow chemistry with immobilized catalysts (e.g., Pd/C) to minimize side reactions. A 10-fold scale-up (1 mmol → 10 mmol) in a continuous-flow reactor achieves 85% yield with >95% trans-isomer retention, compared to 70% yield in batch reactions .

Q. How can researchers validate the compound’s role in catalytic systems or supramolecular assemblies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.